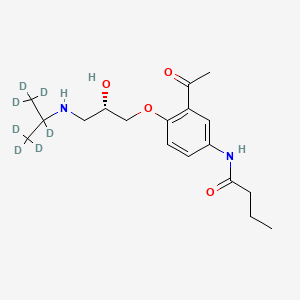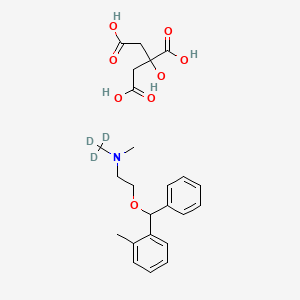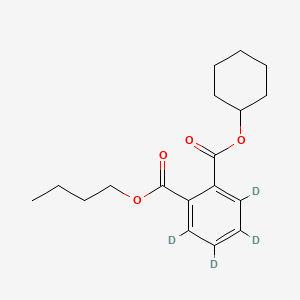
Cryptoechinuline A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoechinulin C is a diketopiperazine type indole alkaloid that has been isolated from various fungal sources such as Aspergillus species. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neoechinulin C involves the formation of the diketopiperazine core, which is a common structural motif in many natural products. The synthetic route typically includes the cyclization of dipeptides under specific conditions to form the diketopiperazine ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Neoechinulin C is generally achieved through fermentation processes using fungal strains that naturally produce this compound. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of Neoechinulin C .
Analyse Chemischer Reaktionen
Types of Reactions
Neoechinulin C undergoes various chemical reactions, including:
Oxidation: Neoechinulin C can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Neoechinulin C.
Substitution: Substitution reactions can introduce different functional groups into the Neoechinulin C molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Neoechinulin C, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular protection and signaling pathways.
Medicine: Investigated for its potential as an anticancer, antiviral, and neuroprotective agent.
Industry: Used in the development of pharmaceuticals and nutraceuticals .
Wirkmechanismus
Neoechinulin C exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby providing cytoprotective effects. Additionally, Neoechinulin C can modulate signaling pathways related to inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neoechinulin A: Another diketopiperazine type indole alkaloid with similar biological activities.
Neoechinulin B: Known for its antiviral properties against hepatitis C virus.
Isoechinulins: A group of compounds with structural similarities to Neoechinulin C
Uniqueness
Neoechinulin C is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
55179-54-9 |
|---|---|
Molekularformel |
C24H27N3O2 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C24H27N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,26H,1,4,9H2,2-3,5-6H3,(H,25,29)(H,27,28)/b20-13- |
InChI-Schlüssel |
WXWNIBJUIDHOOC-MOSHPQCFSA-N |
Isomerische SMILES |
CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)/C=C\3/C(=O)NC(=C)C(=O)N3)C |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)C=C3C(=O)NC(=C)C(=O)N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


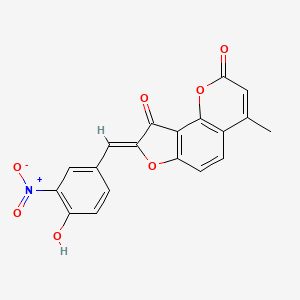
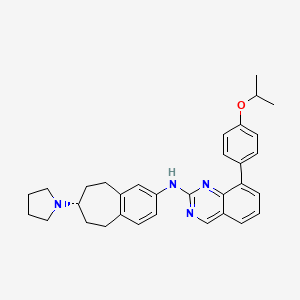


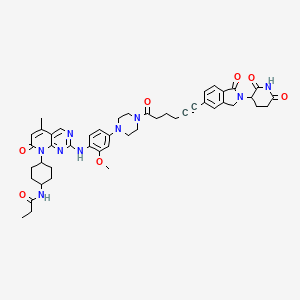

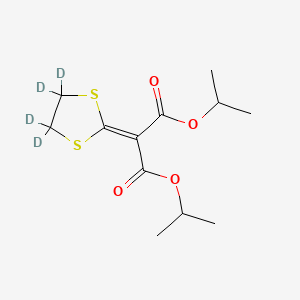

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
